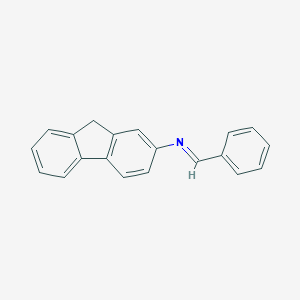

Benzylidene 2-fluorenamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12310. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLBNAQKLUROAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-50-0 | |

| Record name | Benzylidene 2-fluoreneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13924-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(BENZYLIDENEAMINO)FLUORENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzylidene 2-fluorenamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of (E)-N-benzylidene-9H-fluoren-2-amine

Executive Summary

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of Benzylidene 2-fluorenamine, a Schiff base derived from the condensation of 2-aminofluorene and benzaldehyde. Schiff bases are a critical class of compounds in coordination chemistry and are investigated for a range of biological activities, including potential antitumor and antimicrobial properties.[1][2] This guide is designed for researchers and scientists in drug development and organic synthesis, offering a narrative built on established chemical principles and field-proven insights. The protocol herein details a robust and reproducible method, emphasizing the causality behind experimental choices, self-validating quality control, and adherence to safety best practices.

Foundational Principles and Synthesis Strategy

The Chemistry of Schiff Bases (Imines)

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group, -HC=N-).[1] They are typically formed through the nucleophilic addition-elimination reaction between a primary amine and an aldehyde or ketone.[3] This reaction is generally reversible and often catalyzed by either an acid or a base.[1][3] The stability and utility of Schiff bases make them valuable intermediates in organic synthesis and as ligands in the formation of metal complexes.[4] Their diverse applications span catalysis, materials science, and medicinal chemistry.

Target Molecule: this compound

The target compound, (E)-N-benzylidene-9H-fluoren-2-amine, incorporates the planar fluorene moiety, a structure found in various biologically active molecules. The synthesis involves the direct condensation of 2-aminofluorene with benzaldehyde. This reaction is a classic example of Schiff base formation, providing a straightforward route to a potentially valuable chemical scaffold.

Rationale for Synthetic Approach

The selected protocol is a direct condensation reaction under reflux conditions. This method is widely employed for Schiff base synthesis due to its efficiency, simplicity, and generally high yields.[1] Ethanol is chosen as the solvent for its ability to dissolve both the amine and aldehyde reactants while being relatively easy to remove post-reaction. A catalytic amount of acid is often used to facilitate the dehydration step, a critical part of the mechanism.[3][5]

Reaction Mechanism and Stoichiometry

The formation of this compound proceeds via a two-stage nucleophilic addition-elimination mechanism.

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-aminofluorene performs a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral aminoalcohol, also known as a hemiaminal.[6]

-

Acid-Catalyzed Dehydration: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[3]

-

Elimination: The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and, after deprotonation, yielding the final imine product.[6]

Controlling the pH is crucial; the reaction rate is typically maximal around a pH of 5.[3] At very low pH, the amine reactant becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[3]

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.81 g (0.01 mol) of 2-aminofluorene in 40 mL of anhydrous ethanol. Stir until fully dissolved.

-

Aldehyde Addition: To this solution, add 1.06 mL (1.06 g, 0.01 mol) of freshly distilled benzaldehyde.

-

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. [5]4. Reaction Monitoring: Allow the reaction to proceed under reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Product Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through physical and spectroscopic methods.

| Analysis Technique | Expected Result | Interpretation |

| Appearance | Yellowish crystalline solid | Confirms formation of a solid product. |

| Melting Point | Sharp, defined range | A sharp melting point indicates high purity. |

| FTIR (KBr, cm⁻¹) | ~1630-1615 cm⁻¹ | Strong absorption band characteristic of the C=N (imine) stretch. [5] |

| ~3050-3000 cm⁻¹ | C-H stretching of aromatic rings. | |

| ¹H NMR (CDCl₃, δ ppm) | ~8.4-8.6 ppm (singlet, 1H) | Signal corresponding to the azomethine proton (-N=CH-). [5] |

| ~7.2-8.0 ppm (multiplet) | Signals corresponding to the aromatic protons of the fluorene and benzylidene moieties. | |

| Mass Spectrometry | m/z ≈ 269.12 | Molecular ion peak corresponding to the calculated mass of C₂₀H₁₅N. |

Safety, Handling, and Waste Disposal

Hazard Identification:

-

2-Aminofluorene: Is a suspected human carcinogen and is toxic. [7]All handling must be done in a fume hood with appropriate engineering controls.

-

Benzaldehyde: Is harmful if swallowed and can cause skin and eye irritation.

-

Ethanol/Acetic Acid: Are flammable liquids. Keep away from ignition sources.

Personal Protective Equipment (PPE):

-

Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

-

When handling 2-aminofluorene powder, consider using a respirator.

Waste Disposal:

-

All liquid waste containing 2-aminofluorene and the final product should be collected in a designated hazardous waste container for halogenated organic compounds.

-

Solid waste should be disposed of in a separate, clearly labeled solid hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.

Troubleshooting

| Problem | Potential Cause | Solution |

| Low or No Yield | Incomplete reaction; impure benzaldehyde (oxidized); incorrect pH. | Increase reflux time; use freshly distilled benzaldehyde; ensure catalytic acid was added. |

| Oily Product | Impurities present; incomplete drying. | Re-purify via recrystallization using a different solvent system if necessary; ensure product is thoroughly dried under vacuum. |

| Broad Melting Point | Product is impure. | Perform another recrystallization step, ensuring slow crystal growth for maximum purity. |

Conclusion

This guide outlines a reliable and well-characterized protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the experimental and safety procedures, researchers can successfully synthesize this valuable Schiff base compound. The characterization data provides a clear benchmark for validating the product's identity and purity, ensuring its suitability for further research in medicinal chemistry and materials science.

References

- Synthesis, characterization and microwave absorbing properties of fluorene amine bis-Schiff bases and their iron salts. Gongneng Cailiao/Journal of Functional Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOMsn_LuJbu-uxPbaHIenZb1DWdABw8xluoC_iXzXjG04pDg-MHplRsraO7yT6qUIwlMj3dN-11NRB3ZtI9WV31g-a9w-GIip0PVZNZK1jRM8KAz86BhgEk-7zX-mhHKKXsezJ_H9tt29j5GpYScIEX2nVfMiT]

- Fatima, E., et al. (2024). Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene- 1-tetralones and their antiproliferative activity via microtubule destabilization. ResearchGate. [URL: https://www.researchgate.

- Synthesis, characterization and corrosion inhibition behavior of 2-aminofluorene bis-Schiff bases in circulating cooling water. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04369e]

- Schiff base formation for benzaldehyde. ResearchGate. [URL: https://www.researchgate.

- Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [URL: https://auiqjs.net/index.php/AUJCS/article/view/165]

- Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research (IJFMR). [URL: https://www.ijfmr.com/papers/2023/5/20230531.pdf]

- Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. [URL: https://www.researchgate.

- Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24483103/]

- Reaction of benzaldehyde with 2-aminobenzamide. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-benzaldehyde-with-2-aminobenzamide_fig3_317326447]

- Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8185125/]

- 2-aminofluorene. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0042]

- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. [URL: https://www.mdpi.com/2079-6412/13/10/1572]

- The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Aldehydes_and_Ketones_I_-_Nucleophilic_Addition_to_the_Carbonyl_Group/18.

- Synthesis of benzylidene derivatives 51. ResearchGate. [URL: https://www.researchgate.

- The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25701089/]

- Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Reactivity-of-2-aminothiazole-with-benzaldehyde-and-HADDAD-MERZOUG/07545931758f504e9c71d60064f5f5906f362243]

- Benzylidene/2-aminobenzylidene hydrazides: Synthesis, characterization and in vitro antimicrobial evaluation. ResearchGate. [URL: https://www.researchgate.

- Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. IISTE.org. [URL: https://www.iiste.org/Journals/index.php/CEPR/article/view/24647]

- Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. ijcrcps. [URL: https://www.ijcrcps.com/papers-issue/aug-2018/ijcrcps-aug-2018-4.pdf]

- Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [URL: https://pharmacyeducation.fip.

- Technical Guide: Laboratory-Scale Synthesis and Purification of 2-Aminofluorene. Benchchem. [URL: https://www.benchchem.com/pdf/technical-guide-2-aminofluorene.pdf]

- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [URL: https://symbiosisonlinepublishing.com/pharmaceutical-sciences-research/pharmaceutical-sciences-research13.php]

- Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. ResearchGate. [URL: https://www.researchgate.

- Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. [URL: https://op.niscpr.res.in/index.php/IJC/article/view/42835]

- Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9218002/]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. iiste.org [iiste.org]

- 5. ijcrcps.com [ijcrcps.com]

- 6. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Synthesis and Characterization of Benzylidene 2-fluorenamine

This guide provides a comprehensive, in-depth overview of the synthesis and characterization of Benzylidene 2-fluorenamine, a Schiff base derived from 2-fluorenamine and benzaldehyde. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring both technical accuracy and practical applicability.

Introduction and Significance

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1] The fluorene moiety, a polycyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, known for its rigid, planar structure that can engage in π-π stacking interactions with biological targets. When incorporated into a Schiff base structure like this compound, it creates a molecule with significant potential in materials science and pharmacology, including applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3]

The synthesis of this compound serves as an excellent case study in imine chemistry, demonstrating a straightforward yet elegant condensation reaction that is fundamental to organic synthesis.

Synthesis of this compound

The synthesis relies on the acid-catalyzed condensation reaction between 2-fluorenamine and benzaldehyde. This is a reversible reaction where water is eliminated.[4][5][6] To drive the reaction toward the product, reaction conditions are optimized, often involving the removal of water as it is formed.

Principle and Reaction Mechanism

The formation of an imine is a two-part, acid-catalyzed process.[7]

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde.[5][7] This forms a dipolar intermediate called a carbinolamine.[7]

-

Dehydration: The carbinolamine is then protonated on its hydroxyl group by the acid catalyst, converting it into a better leaving group (water).[7] Subsequently, the nitrogen atom's lone pair facilitates the elimination of a water molecule, forming an iminium ion. A final deprotonation step yields the neutral imine product and regenerates the acid catalyst.[5][7]

The pH of the reaction is a critical parameter. A mildly acidic condition (optimal around pH 4.5-5) is ideal.[5][7] If the solution is too acidic, the amine reactant becomes protonated, rendering it non-nucleophilic and halting the initial step.[7][8] If the solution is too basic, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, slowing the crucial dehydration step.[5][7]

Caption: Acid-catalyzed mechanism for imine synthesis.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Reagents and Materials:

-

2-Fluorenamine

-

Benzaldehyde

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve an equimolar amount of 2-fluorenamine in absolute ethanol. Stir the solution until the amine is fully dissolved.

-

Aldehyde Addition: To the stirred solution, add an equimolar amount of benzaldehyde.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[9]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The temperature should be maintained at the boiling point of ethanol (approx. 78°C). Continue refluxing for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][9]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being less soluble in the cooled solvent, should precipitate out.

-

Purification (Recrystallization): Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted reagents.[9] For further purification, recrystallize the product from a suitable solvent like absolute ethanol or a binary solvent system such as ethanol-water.[10][11][12] Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until precipitation begins. Allow the solution to cool slowly to form pure crystals.

-

Drying: Collect the purified crystals by filtration and dry them in a vacuum oven.

Caption: Overall workflow for synthesis and analysis.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through a combination of physical and spectroscopic methods.

Melting Point

The melting point is a crucial indicator of purity. A sharp, well-defined melting point close to the literature value suggests a pure compound. Impurities typically broaden the melting point range and depress the value.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this synthesis, it provides direct evidence of the imine bond formation.

-

Key Diagnostic Peaks:

-

Disappearance of Reactant Peaks: The successful formation of the product is confirmed by the disappearance of the characteristic N-H stretching bands of the primary amine (2-fluorenamine) around 3300-3400 cm⁻¹ and the C=O stretching band of the aldehyde (benzaldehyde) around 1700 cm⁻¹.[13]

-

Appearance of Imine Peak: The most definitive evidence is the appearance of a new absorption band corresponding to the C=N (azomethine) stretch, which typically appears in the 1600-1650 cm⁻¹ region.[14][15][16]

-

Other Peaks: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and aromatic C=C stretching peaks will be observed in the 1440-1600 cm⁻¹ range.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.

-

¹H NMR:

-

Azomethine Proton (-CH=N-): The most characteristic signal in the ¹H NMR spectrum is a singlet corresponding to the proton of the azomethine group. This signal is typically found in the downfield region, between δ 8.0 and 9.0 ppm.[15][16][17] Its integration should correspond to one proton.

-

Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the fluorene and benzene rings.

-

Disappearance of Aldehyde Proton: The signal for the aldehyde proton of benzaldehyde (typically δ 9.5-10.5 ppm) will be absent in the product spectrum.

-

-

¹³C NMR:

-

Azomethine Carbon (-CH=N-): The carbon atom of the C=N double bond will give a characteristic signal in the δ 158-164 ppm range.[15][16][18]

-

Aromatic Carbons: Multiple signals corresponding to the aromatic carbons of the fluorene and benzylidene moieties will be present, typically between δ 110 and 150 ppm.

-

Data Summary

The following table summarizes the expected characterization data for this compound.

| Analysis Technique | Feature | Expected Result |

| Melting Point | Value | Sharp, defined melting point |

| IR Spectroscopy | C=N Stretch | ~1600-1650 cm⁻¹[14][15][16] |

| N-H Stretch | Absent (from 2-fluorenamine) | |

| C=O Stretch | Absent (from benzaldehyde) | |

| ¹H NMR Spectroscopy | Azomethine Proton (-CH=N-) | Singlet, δ ~8.0-9.0 ppm[15][16][17] |

| Aromatic Protons | Multiplets, δ ~7.0-8.5 ppm | |

| ¹³C NMR Spectroscopy | Azomethine Carbon (-CH=N-) | Signal at δ ~158-164 ppm[15][16][18] |

| Aromatic Carbons | Signals at δ ~110-150 ppm |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2-Fluorenamine: This compound is a suspected carcinogen and should be handled with extreme caution.[19] Avoid inhalation and skin contact.

-

Benzaldehyde: It can cause skin and eye irritation and is harmful if inhaled.[20][21]

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.

-

Ethanol: Highly flammable liquid and vapor.[22]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][23][24]

Conclusion

The synthesis of this compound is a robust and illustrative example of Schiff base formation. By understanding the reaction mechanism, optimizing conditions, and employing a suite of characterization techniques, researchers can confidently synthesize and validate this and other related imine compounds. The detailed analysis provided in this guide serves as a reliable resource for professionals engaged in the synthesis of novel chemical entities for research and development.

References

-

Imines - Properties, Formation, Reactions, and Mechanisms . Master Organic Chemistry. [Link]

-

Aldehydes and Ketones with Amines: Imine Formation Mechanism . JoVE. [Link]

-

What are solvents used in recrystallization of Schiff base? . ResearchGate. [Link]

-

1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes . ResearchGate. [Link]

-

1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole . PubMed. [Link]

-

Imine formation . Chemistry LibreTexts. [Link]

-

The FT-IR of synthesized imine compounds . ResearchGate. [Link]

-

imine preparation & formation mechanism . YouTube. [Link]

-

Preparation and Characterization of Some Schiff Base Compounds . Adıyaman University Journal of Science. [Link]

-

Does imine/amine formation require the presence of an acid catalyst? . Reddit. [Link]

-

Synthesis of Benzaldehyde and Aniline Schiff Bases . Chemistry Stack Exchange. [Link]

-

1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD) . ResearchGate. [Link]

-

Solvent recrystallization route to rapid synthesis of Schiff base polymers . ScienceDirect. [Link]

-

Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach . National Center for Biotechnology Information. [Link]

-

IR Spectroscopy Tutorial: Amines . UCLA Chemistry. [Link]

-

Material Safety Data Sheet SDS/MSDS - Benzaldehyde . Kasturi Aromatics. [Link]

-

I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex? . ResearchGate. [Link]

-

Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base . Scientific Research Publishing. [Link]

-

Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides . Journal of the American Chemical Society. [Link]

-

Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods . CORE. [Link]

-

Infrared Correlation Chart for Amines . Scribd. [Link]

-

Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene-1-tetralones and their antiproliferative activity via microtubule destabilization . ResearchGate. [Link]

-

Synthesis and characterization of novel Schiff base ligands . International Journal of Chemical Studies. [Link]

-

synthesis of an imine or Schiff base - laboratory experiment . YouTube. [Link]

-

Benzylidene/2-aminobenzylidene hydrazides: Synthesis, characterization and in vitro antimicrobial evaluation . ResearchGate. [Link]

-

Schiff base formation for benzaldehyde . ResearchGate. [Link]

-

Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes . National Center for Biotechnology Information. [Link]

-

Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde . MDPI. [Link]

-

Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity . PubMed. [Link]

-

2-Aminofluorene . PubChem. [Link]

-

Spectral characterization and crystal structure of 2-amino-Nв€І-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide . CORE. [Link]

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative . Symbiosis Online Publishing. [Link]

-

Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors . PubMed. [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran . ResearchGate. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. scirp.org [scirp.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 16. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. kasturiaromatics.com [kasturiaromatics.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. echemi.com [echemi.com]

An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of Benzylidene 2-fluorenamine

Introduction: The Convergence of Aromatic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis and characterization of novel molecular entities with therapeutic potential is a cornerstone of progress. Among the vast array of organic compounds, Schiff bases—molecules containing an imine or azomethine group (C=N)—stand out for their synthetic accessibility and diverse pharmacological activities.[1][2] These compounds serve as versatile intermediates and have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4]

This technical guide focuses on a specific, yet compelling, member of this class: Benzylidene 2-fluorenamine , also known as N-(benzylidene)-9H-fluoren-2-amine. This molecule represents a fascinating conjugation of two important pharmacophores: the benzylidene group, a common fragment in various bioactive compounds, and the 2-aminofluorene scaffold.[5] The fluorene ring system, with its rigid, planar, and electron-rich nature, is a key structural motif in materials science and has been increasingly recognized for its role in the development of therapeutic agents, including anticancer and antibacterial drugs.[6]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical properties of this compound. We will delve into its synthesis, structural elucidation, predicted reactivity, and the scientific rationale for its potential applications as a therapeutic agent. The methodologies and protocols described herein are designed to be self-validating, providing a robust framework for the investigation of this and related compounds.

Molecular and Physical Characteristics

This compound is an aromatic imine formed from the condensation of 2-aminofluorene and benzaldehyde. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₅N | [7][8] |

| Molecular Weight | 269.34 g/mol | [7][8] |

| CAS Number | 13924-50-0 | [7][8] |

| Appearance | Pale yellow crystalline solid (predicted) | [9] |

| Melting Point | 49-54 °C (by analogy to N-Benzylideneaniline) | [9][10] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO. | [9][10] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is achieved via a Schiff base condensation reaction, a classic and efficient method for forming a carbon-nitrogen double bond.[11] The reaction involves the nucleophilic addition of the primary amine (2-aminofluorene) to the carbonyl carbon of the aldehyde (benzaldehyde), followed by the elimination of a water molecule.

Causality in Experimental Design:

The choice of an alcohol, such as ethanol, as the solvent is strategic; it readily dissolves both reactants while being sufficiently high-boiling to facilitate the reaction at reflux temperature. The addition of a catalytic amount of a weak acid, like glacial acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[2] The subsequent dehydration step is the rate-limiting step and is also acid-catalyzed.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminofluorene (1.81 g, 10 mmol) in 40 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved, warming gently if necessary.

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.06 g, 1.0 mL, 10 mmol) dropwise at room temperature.

-

Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

Isolation and Purification: After the reaction is complete, allow the flask to cool to room temperature. A crystalline product should precipitate out of the solution. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Infrared (IR) Spectroscopy

The most significant change expected in the IR spectrum upon formation of the Schiff base is the disappearance of the C=O stretching band from benzaldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands from 2-aminofluorene (typically two bands in the 3300-3500 cm⁻¹ region), and the appearance of a strong C=N (imine) stretching band.[9]

| Functional Group | Expected Wavenumber (cm⁻¹) | Status |

| N-H Stretch (Amine) | ~3300-3500 | Disappears |

| C=O Stretch (Aldehyde) | ~1700 | Disappears |

| C=N Stretch (Imine) | ~1625-1660 | Appears |

| Aromatic C-H Stretch | ~3000-3100 | Present |

| Aromatic C=C Stretch | ~1450-1600 | Present |

Data compiled from analogous compounds and general spectroscopic tables.[9][12]

The National Institute of Standards and Technology (NIST) database confirms the presence of characteristic peaks for this compound, consistent with its structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for providing a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the imine proton (-CH=N-). This proton is deshielded and is expected to appear significantly downfield, typically in the range of 8.0-9.0 ppm.[12] The aromatic protons of the fluorene and benzylidene rings will appear as a complex series of multiplets between 7.0 and 8.0 ppm. The methylene protons (-CH₂-) of the fluorene ring typically appear as a singlet around 3.9 ppm.

-

¹³C NMR: The key resonance in the ¹³C NMR spectrum is the imine carbon (-C H=N-), which is expected to appear in the 160-170 ppm range.[6] The spectra for the starting material, 2-aminofluorene, are available for comparison.[13][14] The numerous signals in the aromatic region (110-150 ppm) would correspond to the 18 other sp² hybridized carbons, while the methylene carbon of the fluorene moiety would be found upfield.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The NIST database shows a molecular weight of 269.34 for this compound, which would correspond to the M⁺ peak in the mass spectrum.[7][8]

Chemical Reactivity: The Imine Moiety as a Reactive Hub

The chemical properties of this compound are largely dictated by the reactivity of the imine functional group and the aromatic fluorene system.

-

Hydrolysis: Like most Schiff bases, the C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which would revert the molecule back to 2-aminofluorene and benzaldehyde.[9] This is a critical consideration for formulation and storage.

-

Reduction: The imine double bond can be readily reduced to a secondary amine (N-benzyl-2-aminofluorene) using reducing agents such as sodium borohydride (NaBH₄). This transformation can be a useful synthetic step for creating derivatives with different biological profiles.

-

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by various nucleophiles. This reactivity allows for further functionalization of the molecule.

-

Coordination Chemistry: The nitrogen atom of the imine group has a lone pair of electrons and can act as a ligand, coordinating with various metal ions to form metal complexes. Such complexes often exhibit enhanced biological activity compared to the free ligand.[15]

Potential Applications in Drug Development

The rationale for investigating this compound as a potential therapeutic agent is grounded in the established biological activities of both Schiff bases and fluorene derivatives.[3][6]

Antimicrobial Activity

The azomethine group is a critical pharmacophore for antimicrobial activity.[1][2] It is believed that the lipophilicity of Schiff bases allows them to easily permeate microbial cell walls. Once inside, the imine nitrogen may form hydrogen bonds with active sites of cellular enzymes, interfering with their normal function and leading to cell death.[15][16]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Bacterial/Fungal Strains: Use standard reference strains, for example:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungi: Candida albicans (ATCC 90028)

-

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin or Fluconazole), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).[15]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Antitumor Activity

Fluorene derivatives have shown promise as anticancer agents.[6] The planar structure of the fluorene ring allows it to intercalate with DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, various benzylidene derivatives have been shown to induce apoptosis in tumor cells.[5][17] The combination of these two moieties in this compound makes it a compelling candidate for anticancer screening.

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

Breast Cancer: MCF-7, MDA-MB-231

-

Lung Cancer: A549

-

Prostate Cancer: PC-3

-

A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.[10]

-

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (prepared in culture medium from a DMSO stock) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.[18]

Conclusion and Future Directions

This compound is a synthetically accessible Schiff base with a molecular architecture that suggests significant potential for applications in drug development. Its chemical properties, governed by the reactive imine bond and the robust fluorene scaffold, provide avenues for further derivatization and the creation of metal complexes, which could modulate and enhance its biological activity.

The protocols outlined in this guide provide a clear and scientifically rigorous path for the synthesis, characterization, and preliminary biological evaluation of this compound. While the existing literature on related structures is promising, a thorough investigation into the specific antimicrobial and cytotoxic profiles of this compound is warranted. Such studies will be crucial in determining its viability as a lead compound for the development of new therapeutic agents to combat infectious diseases and cancer.

References

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). A Review on the Antimicrobial Activity of Schiff Bases. International Journal of Pure & Applied Chemistry, 10(2), 131-139.

- El-Shekeil, A., Obeid, A. O., & Al-Aghbari, S. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. European Journal of Chemistry, 3(3), 356-358.

- Liang, C., Liu, Z., et al. (2019). Synthesis of 2-aminofluorene bis-Schiff base and corrosion inhibition performance for carbon steel in HCl. Journal of Molecular Liquids, 277, 635-645.

- Mistry, B. D. (2017). Synthesis of Schiff Bases by Non-Conventional Methods. Journal of Catalysis & Chemical Technology, 1(1), 1-6.

- Mohamad, H., et al. (2018). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Research in Engineering and Science, 6(8), 23-28.

- Narang, R., et al. (2016). Synthesis, antimicrobial evaluation and QSAR studies of N'- benzylidene/(1-phenylethylidene)undec-10-enehydrazides. Journal of the Serbian Chemical Society, 81(10), 1157-1172.

-

NIST. (n.d.). 2-(Benzylideneamino)fluorene. In NIST Chemistry WebBook. Retrieved from [Link]

- Patel, N. B., & Patel, J. C. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 708-716.

- Pingaew, R., et al. (2014). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Medicinal Chemistry Research, 23(8), 3549-3561.

-

PubChem. (n.d.). (9Z)-9-benzylidenefluoren-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 9-Benzylidenefluorene. Retrieved from [Link]

- Umofia, E., et al. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(8), 20-23.

- Wei, W., et al. (2020).

- de Oliveira, A. C., et al. (2016). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and Molecular Biology, 39(2), 259-266.

- El-Shekeil, A., Obeid, A. O., & Al-Aghbari, S. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. European Journal of Chemistry, 3(3), 356-358.

-

IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Retrieved from [Link]

- Liu, T., et al. (2011). Anticancer Activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) Analogs. Journal of Experimental & Clinical Cancer Research, 30(1), 1-9.

-

PubChem. (n.d.). 2-Aminofluorene. Retrieved from [Link]

- Verma, R., et al. (2021). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 11(1), 1-13.

- Wang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.

- Yamamoto, H., et al. (2001). Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. Anticancer Research, 21(5), 3371-3375.

- Yerrabelli, D., et al. (2016). Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 805, 34-42.

- Yerrabelli, D., et al. (2017). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Pharmacognosy Magazine, 13(Suppl 3), S551.

- Zaky, R. R., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. RSC Advances, 12(45), 29283-29304.

-

NIST. (n.d.). 2-(Benzylideneamino)fluorene Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. (9Z)-9-benzylidenefluoren-2-amine | C20H15N | CID 6300564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9-Benzylidenefluorene | C20H14 | CID 137231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ijcrcps.com [ijcrcps.com]

- 13. 2-Aminofluorene(153-78-6) 13C NMR spectrum [chemicalbook.com]

- 14. 2-Aminofluorene(153-78-6) 1H NMR [m.chemicalbook.com]

- 15. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Schiff Bases Derived from 2-Aminofluorene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of organic compounds with significant potential in medicinal chemistry. When derived from the polycyclic aromatic amine 2-aminofluorene, these compounds exhibit a unique combination of structural planarity, electronic properties, and synthetic accessibility that makes them compelling candidates for drug discovery. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of 2-aminofluorene Schiff bases and their metal complexes. We will delve into their anticancer, antimicrobial, and antioxidant properties, elucidate their mechanisms of action with a focus on DNA interactions, and provide detailed experimental protocols for their evaluation. The narrative emphasizes the causal relationships behind experimental design and the structure-activity relationships that guide future development.

Introduction: The Strategic Fusion of 2-Aminofluorene and Schiff Bases

The field of medicinal chemistry is in a constant search for novel scaffolds that can serve as a foundation for developing potent and selective therapeutic agents. Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, have long been recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The synthetic flexibility of the imine linkage allows for the systematic modification of steric and electronic properties, making them an ideal platform for structure-activity relationship (SAR) studies.[4]

The selection of 2-aminofluorene as the primary amine component is a strategic choice. The fluorene ring system is a planar, polycyclic aromatic hydrocarbon known for its ability to intercalate into DNA.[5] This property is a cornerstone of the mechanism for many cytotoxic agents. By functionalizing 2-aminofluorene into a Schiff base, we create a hybrid molecule that leverages the DNA-interacting potential of the fluorene moiety with the diverse biological activities and chelating capabilities of the azomethine group. Furthermore, the formation of metal complexes with these Schiff base ligands often enhances their biological efficacy, a phenomenon attributed to changes in lipophilicity, geometry, and redox potential upon chelation.[1][6][7] This guide will explore the scientific underpinnings of these compounds, from their synthesis to their potential as next-generation therapeutic leads.

Synthesis and Spectroscopic Characterization

The synthesis of Schiff bases from 2-aminofluorene is typically a straightforward condensation reaction, valued for its efficiency and high yields. The general methodology provides a robust foundation for creating a diverse library of compounds for biological screening.

General Synthesis Protocol

The core of the synthesis involves the reaction of 2-aminofluorene with a selected aldehyde or ketone, often in a 1:1 molar ratio.

Experimental Rationale:

-

Solvent: Ethanol or methanol is commonly used as the reaction solvent. These protic solvents are effective at dissolving the reactants and facilitating the removal of the water byproduct, which drives the reaction equilibrium towards the product side.

-

Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.

-

Reaction Conditions: The mixture is typically refluxed for several hours. The elevated temperature increases the reaction rate and ensures the completion of the condensation. The progress can be monitored using Thin Layer Chromatography (TLC).

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of 2-aminofluorene Schiff bases.

Spectroscopic Characterization

Confirmation of the Schiff base formation is achieved through standard spectroscopic techniques. Each method provides a unique piece of evidence validating the structure.

| Technique | Key Observation | Rationale |

| FT-IR | Disappearance of N-H stretches (~3300-3400 cm⁻¹) from 2-aminofluorene and C=O stretch (~1700 cm⁻¹) from the aldehyde/ketone. Appearance of a strong C=N (azomethine) stretch (~1600-1650 cm⁻¹).[8] | These spectral changes provide direct evidence of the condensation reaction and the formation of the characteristic imine bond. |

| ¹H NMR | Appearance of a singlet in the δ 8.0-9.0 ppm region. | This signal is characteristic of the azomethine proton (-CH=N-), a definitive marker for Schiff base formation.[1] |

| ¹³C NMR | Appearance of a signal in the δ 150-165 ppm region. | This signal corresponds to the carbon atom of the azomethine group. |

| Mass Spec | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the target Schiff base. | Confirms the molecular formula and successful synthesis of the compound. |

Anticancer Activity

A significant area of investigation for 2-aminofluorene Schiff bases is their potential as anticancer agents.[9] Their planar structure is conducive to DNA intercalation, a primary mechanism for inducing cytotoxicity in cancer cells.[10] The activity of these compounds is typically evaluated against a panel of human cancer cell lines.

In Vitro Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[11][12]

Principle of the Assay: Viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, one can quantify the reduction in cell viability caused by the test compound.

Workflow for In Vitro Anticancer Evaluation

Caption: Standard workflow for evaluating anticancer activity using the MTT assay.

Structure-Activity Relationship and Metal Complexation

Studies have shown that the cytotoxic activity of 2-aminofluorene Schiff bases can be modulated by the nature of the substituent on the aldehyde or ketone precursor.[12]

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring can enhance lipophilicity and cellular uptake, often leading to increased activity.

-

Hydroxyl groups (-OH) ortho to the azomethine nitrogen can act as hydrogen bond donors and provide an additional coordination site for metal ions.

Complexation with transition metals like copper(II), nickel(II), and zinc(II) frequently enhances anticancer activity.[9][10][13] According to chelation theory, complexation reduces the polarity of the metal ion, which increases the lipophilicity of the complex, facilitating its transport across the cell membrane.

| Compound Type | Example Cancer Cell Lines | Typical IC₅₀ Range (µM) | Reference Drug (IC₅₀ µM) |

| 2-Aminofluorene Schiff Base | MCF-7 (Breast), HepG2 (Liver) | 10 - 70 | Cisplatin (~15-35)[9] |

| Cu(II) Complex of Schiff Base | HeLa (Cervical), A549 (Lung) | 5 - 30 | Doxorubicin (~1-5)[14] |

| Ru(II) Complex of Schiff Base | MCF-7, HepG2 | 6 - 17 | Cisplatin (~32)[9] |

Note: IC₅₀ values are highly dependent on the specific compound, cell line, and experimental conditions.

Mechanism of Action: DNA as a Primary Target

The planar aromatic structure of the fluorene moiety strongly suggests that DNA is a primary biological target for these compounds. The interaction can occur through various modes, with intercalation being the most probable for such planar systems.

DNA Binding Studies

Several biophysical techniques are employed to investigate the binding interaction between the Schiff base complexes and DNA, typically using calf thymus DNA (CT-DNA).

-

UV-Visible Absorption Titration: This is a primary method to assess DNA binding. Upon the addition of increasing amounts of DNA to a solution of the compound, changes in the absorption spectrum are monitored. Intercalative binding is typically characterized by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift, a shift to a longer wavelength).[11][15] These changes occur because the π* orbital of the intercalated ligand couples with the π orbital of the DNA base pairs, altering the electronic transition energy.

-

Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its length. Intercalation causes a separation of the DNA base pairs to accommodate the ligand, leading to an increase in the overall length of the DNA helix and, consequently, a significant increase in the solution's viscosity.[16][17] This provides strong evidence for an intercalative binding mode.

-

Fluorescence Quenching: Competitive binding studies using a fluorescent probe like ethidium bromide (EtBr), a known DNA intercalator, can elucidate the binding mechanism. If the Schiff base displaces the bound EtBr from DNA, a quenching (decrease) of the EtBr fluorescence is observed, indicating that the compound binds to DNA at the same site, likely via intercalation.[5]

Conceptual Model of DNA Intercalation

Caption: Diagram of a planar Schiff base intercalating between DNA base pairs.

Antimicrobial and Antioxidant Activities

Beyond their anticancer potential, 2-aminofluorene Schiff bases also exhibit promising antimicrobial and antioxidant properties.

Antimicrobial Activity

The azomethine group has been shown to be critical for antimicrobial activity, potentially by inhibiting enzyme function or disrupting cell membrane integrity in microbes.[8][18][19]

Screening Methodology: The in vitro antimicrobial activity is commonly assessed using the agar disk diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8]

-

Test Organisms: A panel typically includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Evaluation: The diameter of the zone of inhibition (for disk diffusion) or the lowest concentration that inhibits visible growth (MIC) is measured and compared to standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole).

Antioxidant Activity

Schiff bases containing phenolic moieties are known to be effective antioxidants.[20][21][22] They can donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, thus terminating damaging oxidative chain reactions.

DPPH Radical Scavenging Assay: This is the most common assay for evaluating antioxidant potential.[21][23]

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.

-

Procedure: The Schiff base is mixed with a DPPH solution, and the decrease in absorbance at ~517 nm is measured over time. The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid is typically used as a positive control.[24]

Detailed Experimental Protocols

This section provides actionable, step-by-step protocols for the key assays discussed. Trustworthiness is ensured by the inclusion of appropriate controls.

Protocol 1: Synthesis of a Representative Schiff Base

(Example: (E)-N-(fluoren-2-ylmethylene)aniline derivative)

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminofluorene (e.g., 1.81 g, 10 mmol) in 30 mL of absolute ethanol.

-

Addition: To this solution, add the corresponding aromatic aldehyde (10 mmol) dissolved in 15 mL of ethanol.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

-

Isolation: After completion, cool the flask in an ice bath. The solid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold ethanol to remove unreacted starting materials, and then dry it in a vacuum oven.

-

Recrystallization: For higher purity, recrystallize the product from a suitable solvent like ethanol or a mixture of ethanol and DMF.

-

Characterization: Confirm the structure using FT-IR, ¹H NMR, and Mass Spectrometry as described in Section 2.2.

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the Schiff base in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for untreated cells (vehicle control) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for another 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Schiff bases derived from 2-aminofluorene are a compelling class of compounds with a wide range of demonstrable biological activities. Their straightforward synthesis allows for the creation of large, diverse libraries for screening. The inherent DNA-interacting capability of the fluorene scaffold, combined with the versatile chemistry of the azomethine group, makes them particularly potent as anticancer agents. The enhancement of this activity through metal complexation further broadens their therapeutic potential.

Future research should focus on:

-

Selective Targeting: Modifying the Schiff base structure to improve selectivity towards cancer cells over normal cells, potentially by conjugating them to tumor-targeting moieties.

-

Mechanistic Elucidation: Moving beyond DNA binding to investigate other potential cellular targets, such as topoisomerases or protein kinases, and exploring their ability to induce apoptosis through specific signaling pathways.[11]

-

In Vivo Studies: Advancing the most promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

The foundation of knowledge presented in this guide provides a robust starting point for researchers aiming to harness the therapeutic potential of these versatile molecules.

References

-

Zoubi, W. (2013) Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link][1][3][25]

-

Catalano, A., Sinicropi, M., et al. (2019) Schiff Bases and Their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Anti-cancer agents in medicinal chemistry. [Link][2][12]

-

Kavitha, H. P. (2010) BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry. [Link][4]

-

Iacopini, A., et al. (2022) A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link][18]

-

Rajalakshmi, R., & Ramachandran, E. (2021) Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 37(3), 515-526. [Link][9]

-

Scilit. (n.d.) Insight into the binding interactions of fluorenone-pendent Schiff base with calf thymus DNA. [Link][5]

-

Arulmurugan, S., et al. (2010) BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan J. Chem. [Link]

-

Khan, S. A., et al. (2019) Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(10), 3053-3066. [Link][11]

-

Al Zoubi, W., & Ko, Y. G. (2018) Biological activities of Schiff bases and their complexes: A review of recent works. Journal of Nanomedicine & Nanotechnology. [Link][26]

-

Paul, P., et al. (2024) Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 14(5), 3233-3255. [Link][20]

-

ResearchGate. (n.d.) Anticancer activity of Schiff bases and their Cu(II) complexes against the Hep-G2 cell line. [Link][13]

-

Paul, P., et al. (2024) Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances. [Link][21]

-

Islam, M., et al. (2017) In Vitro Antioxidant Properties of Novel Schiff Base Complexes. Asian Journal of Organic & Inorganic Chemistry. [Link][24]

-

Abdullahi, M., et al. (2022) Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. Jurnal Kimia Valensi. [Link][8]

-

ResearchGate. (2018) Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action. [Link][22]

-

J-GLOBAL. (n.d.) Study on the synthesis and antibacterial activities of new Schiff bases containing 2-aminofluorene. [Link]

-

Uyar, G., et al. (2022) Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Pharmaceuticals. [Link][6]

-

Annunziata, F., et al. (2024) Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Molecules. [Link][10]

-

PubMed. (2019) Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. [Link]

-

Scirp.org. (2013) Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]

-

Abdulkadir, M. (2023) Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry. [Link]

-

Iacopini, A., et al. (2023) Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. Molecules. [Link][7]

-

Gökçe, H., et al. (2023) Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules. [Link][23]

-

Mistri, S., & Mondal, T. K. (2019) Biological Importance of Schiff base Based Metal Complexes: A Brief Review. Sidho-Kanho-Birsha University Journal of Science. [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2022) Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [Link][19]

-

El-Tabl, A. S., et al. (2014) Synthesis, spectral characterization and DNA binding of Schiff-base metal complexes derived from 2-amino-3-hydroxyprobanoic acid and acetylacetone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][15]

-

El-Sayed, H. M., et al. (2017) Synthesis and in vitro antitumor evaluation of novel Schiff bases. Medicinal Chemistry Research. [Link][14]

-

Semantic Scholar. (n.d.) Biological activities of metal complexes with Schiff base. [Link]

-

IRIS UniPA. (n.d.) DNA Binding Activity of Functionalized Schiff Base Metal Complexes. [Link]

-

ResearchGate. (2013) Studies on DNA binding behavior of biologically active Cu(II) complexes of Schiff bases containing acyl pyrazolones and 2-ethanolamine. [Link][16]

-

Li, Y., et al. (2017) Mixed-ligand copper(ii) Schiff base complexes: the role of the co-ligand in DNA binding, DNA cleavage, protein binding and cytotoxicity. Dalton Transactions. [Link][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Biological activities of Schiff bases and their complexes: A review of recent works | Semantic Scholar [semanticscholar.org]

- 3. scirp.org [scirp.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Insight into the binding interactions of fluorenone-pendent Schiff base with calf thymus DNA | Scilit [scilit.com]

- 6. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dspace.univ-eloued.dz [dspace.univ-eloued.dz]

- 9. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, spectral characterization and DNA binding of Schiff-base metal complexes derived from 2-amino-3-hydroxyprobanoic acid and acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mixed-ligand copper(ii) Schiff base complexes: the role of the co-ligand in DNA binding, DNA cleavage, protein binding and cytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 20. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. scirp.org [scirp.org]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

Spectroscopic Analysis of Benzylidene 2-fluorenamine: A Technical Guide for Advanced Drug Development

This guide provides an in-depth technical exploration of the spectroscopic properties of Benzylidene 2-fluorenamine, a Schiff base of significant interest in medicinal chemistry and materials science. Fluorene derivatives are recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties, making them a focal point in drug development.[1] This document offers a comprehensive analysis of the synthesis and spectroscopic characterization of this compound, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge for its application and further investigation.

Introduction: The Significance of Fluorene-Based Schiff Bases

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond. Their versatile applications span catalysis, materials science, and, notably, medicinal chemistry. The incorporation of the fluorene moiety into a Schiff base structure, as in this compound, often imparts unique photophysical and biological properties.[1] Fluorene-based Schiff bases have demonstrated potential in sensing and organic electronics due to their absorption and emission characteristics.[1] The structural architecture of these compounds also suggests their potential as candidates in various sensing applications.[1]

This guide will systematically detail the synthesis and comprehensive spectroscopic analysis of this compound, providing the necessary framework for its utilization in advanced research and development.

Synthesis of this compound